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molecular formula C16H10Cl2N2O3 B8494807 2(1h)-Quinolinone,3-(2,6-dichloro-3-nitrophenyl)-1-methyl-

2(1h)-Quinolinone,3-(2,6-dichloro-3-nitrophenyl)-1-methyl-

Cat. No. B8494807
M. Wt: 349.2 g/mol
InChI Key: RAPGHLCXMYSOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449582B2

Procedure details

To a suspended solution of 3-(2,6-dichloro-3-nitro-phenyl)-1-methyl-1H-quinolin-2-one (50 mg, 0.143 mmol) in EtOH (3.0 mL) is added a solution of Sn(II)Cl2 (122 mg, 0.644 mmol) in concentrated HCl (2.0 mL) at 75° C. After the mixture is stirred for 30 minutes at 75° C., the mixture is diluted with EtOAc and neutralized with K2CO3 until a pH of 8 is achieved. The organic layer is washed with saturated K2CO3, brine and dried, filtered and concentrated to give crude product (44.2 mg, 96.7%).
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
Sn(II)Cl2
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96.7%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([Cl:11])[C:3]=1[C:12]1[C:13](=[O:23])[N:14]([CH3:22])[C:15]2[C:20]([CH:21]=1)=[CH:19][CH:18]=[CH:17][CH:16]=2>CCO.Cl.CCOC(C)=O.C([O-])([O-])=O.[K+].[K+]>[NH2:8][C:7]1[C:2]([Cl:1])=[C:3]([C:12]2[C:13](=[O:23])[N:14]([CH3:22])[C:15]3[C:20]([CH:21]=2)=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:4]([Cl:11])=[CH:5][CH:6]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)C=1C(N(C2=CC=CC=C2C1)C)=O
Name
Sn(II)Cl2
Quantity
122 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After the mixture is stirred for 30 minutes at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer is washed with saturated K2CO3, brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)Cl)C=1C(N(C2=CC=CC=C2C1)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 44.2 mg
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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